molecular formula C14H17ClN4O2 B6501328 1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride CAS No. 1323538-14-2

1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride

Cat. No.: B6501328
CAS No.: 1323538-14-2
M. Wt: 308.76 g/mol
InChI Key: CWUGEYWWLPDBCN-UHFFFAOYSA-N
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Description

1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride is a synthetic chemical compound that has garnered interest due to its unique structural features and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound combines the structural motifs of benzodiazoles and oxadiazoles, both known for their significant pharmacological and industrial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride typically involves multiple steps:

  • Formation of 1,2,4-Oxadiazole Ring: : This step usually involves the cyclization of suitable precursors under controlled conditions, often using reagents like chlorinating agents and base catalysts.

  • Attachment of Methoxymethyl Group: : This can be achieved through alkylation reactions, where a methoxymethyl group is introduced to the oxadiazole ring using methoxymethyl chloride in the presence of a base.

  • Synthesis of 1,3-Benzodiazole Framework: : The benzodiazole core can be synthesized through cyclization reactions involving appropriate ortho-diamine precursors.

  • Coupling of Oxadiazole and Benzodiazole: : The final compound is obtained by coupling the two fragments under specific reaction conditions, often using coupling agents or catalysts.

  • Hydrochloride Formation: : The hydrochloride salt is formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous-flow processes, optimized for yield and purity. These methods often include:

  • Optimized Reaction Conditions: : Use of catalysts and optimized temperature and pressure conditions to enhance reaction efficiency.

  • Purification Steps: : Techniques like crystallization, filtration, and chromatography to obtain the compound in high purity.

  • Quality Control: : Rigorous testing and quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride can undergo several types of chemical reactions, including:

  • Oxidation: : The methoxymethyl group can be oxidized to form various oxidation products.

  • Reduction: : Certain functional groups within the compound can be reduced under appropriate conditions.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially on the benzodiazole ring.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens, alkylating agents.

  • Conditions: : Reactions typically require controlled temperatures, specific solvents, and sometimes catalysts or bases.

Major Products Formed

  • Oxidation Products: : Carboxylic acids, aldehydes.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Halogenated benzodiazoles, alkylated derivatives.

Scientific Research Applications

This compound has several research applications:

Chemistry

  • Catalysis: : Potential use as a catalyst or catalyst precursor in organic reactions.

  • Molecular Synthesis: : Intermediate in the synthesis of more complex molecules.

Biology

  • Bioactive Studies: : Investigation of its potential as a bioactive agent in various biological assays.

Medicine

  • Drug Development: : Exploration of its pharmacological properties for developing new therapeutic agents.

  • Antimicrobial Activity: : Studies on its efficacy against various microbial strains.

Industry

  • Material Science:

  • Polymer Chemistry: : Use in the synthesis of specialized polymers.

Mechanism of Action

The mechanism by which 1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride exerts its effects can vary based on its application. In pharmacological contexts:

  • Molecular Targets: : It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

  • Pathways Involved: : The compound could affect signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodiazole Derivatives: : Compounds like 1,3-dimethyl-1H-benzodiazole share structural similarities.

  • Oxadiazole Derivatives: : Compounds like 1,2,4-oxadiazole derivatives with various substituents.

Uniqueness

  • Structural Features: : The combination of benzodiazole and oxadiazole rings with a methoxymethyl group.

  • : Unique combination of properties that make it suitable for diverse applications in chemistry, biology, and medicine.

1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride stands out due to its distinctive structure and multifunctional potential, making it a compound of significant interest across various scientific disciplines.

Properties

IUPAC Name

3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-5-(methoxymethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2.ClH/c1-9-4-11-12(5-10(9)2)18(8-15-11)6-13-16-14(7-19-3)20-17-13;/h4-5,8H,6-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUGEYWWLPDBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=NOC(=N3)COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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